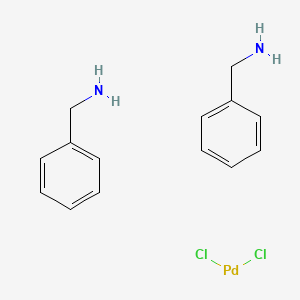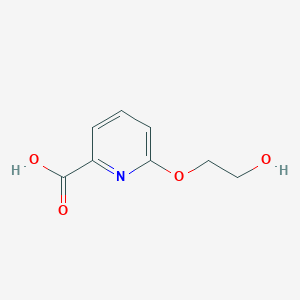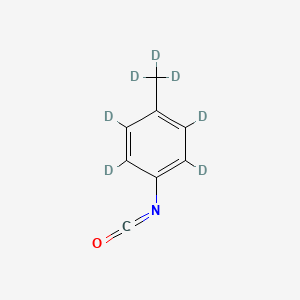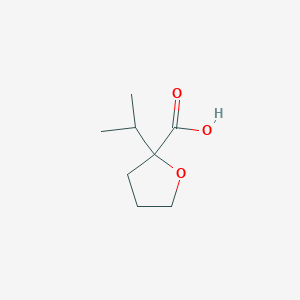
(2-Chloropyridin-3-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloropyridin-3-yl)methanesulfonyl chloride is an organic compound with the molecular formula C6H5Cl2NO2S. It is a derivative of pyridine, featuring a chlorine atom at the second position and a methanesulfonyl chloride group at the third position. This compound is utilized in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)methanesulfonyl chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 2-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran.
Major Products
Substituted Pyridines: Formed through nucleophilic substitution.
Biaryl Compounds: Resulting from coupling reactions.
Sulfonic Acids: Produced by hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
(2-Chloropyridin-3-yl)methanesulfonyl chloride is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways.
Material Science: Utilized in the preparation of functional materials with specific properties.
Industrial Chemistry: Acts as a building block for the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates in coupling reactions. The sulfonyl chloride group is highly reactive, allowing for the formation of sulfonamide and sulfonate esters. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired products.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromopyridin-3-yl)methanesulfonyl chloride
- (2-Iodopyridin-3-yl)methanesulfonyl chloride
- (2-Fluoropyridin-3-yl)methanesulfonyl chloride
Uniqueness
Compared to its analogs, (2-Chloropyridin-3-yl)methanesulfonyl chloride offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations. Its chlorine atom provides a good leaving group for substitution reactions, while the methanesulfonyl chloride group enhances its reactivity in coupling and other synthetic processes.
Properties
Molecular Formula |
C6H5Cl2NO2S |
|---|---|
Molecular Weight |
226.08 g/mol |
IUPAC Name |
(2-chloropyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-6-5(2-1-3-9-6)4-12(8,10)11/h1-3H,4H2 |
InChI Key |
IOIXPABKOACZPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


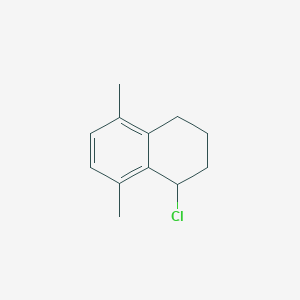
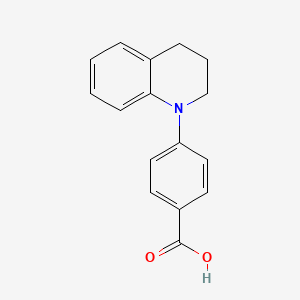


![1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B12315083.png)
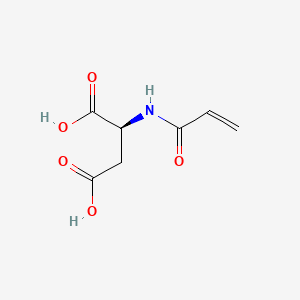
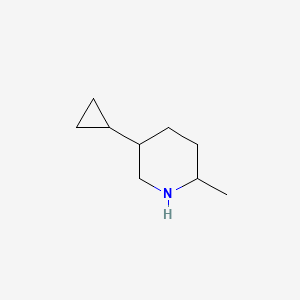
![1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione](/img/structure/B12315090.png)
